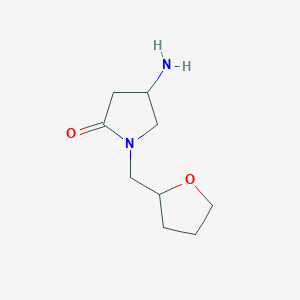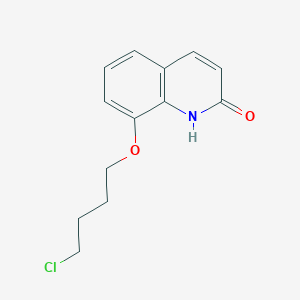![molecular formula C20H23ClN2O6 B15060392 (2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B15060392.png)
(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an isoquinoline moiety, and several functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the isoquinoline moiety, and the incorporation of the functional groups. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Isoquinoline Moiety: This can be achieved through nucleophilic substitution reactions, where the isoquinoline derivative is introduced to the pyrrolidine ring.
Functional Group Incorporation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid can be compared with other pyrrolidine derivatives, isoquinoline derivatives, and compounds with similar functional groups.
Uniqueness
- The unique combination of the pyrrolidine ring, isoquinoline moiety, and specific functional groups distinguishes this compound from others. Its specific structure may confer unique biological activities or chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H23ClN2O6 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C20H23ClN2O6/c1-20(2,3)29-18(24)15-8-12(10-23(15)19(25)26)28-17-14-7-11(21)5-6-13(14)16(27-4)9-22-17/h5-7,9,12,15H,8,10H2,1-4H3,(H,25,26)/t12-,15+/m1/s1 |
InChI Key |
MVCKIAZUCGSZRG-DOMZBBRYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)O)OC2=NC=C(C3=C2C=C(C=C3)Cl)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)O)OC2=NC=C(C3=C2C=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


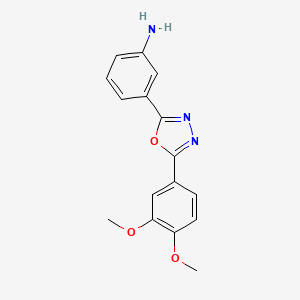
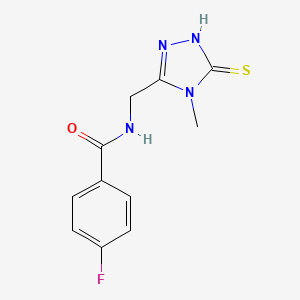

![Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)

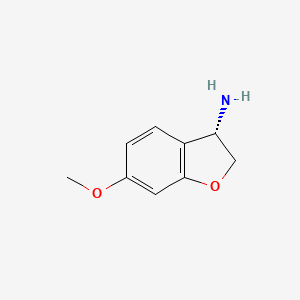
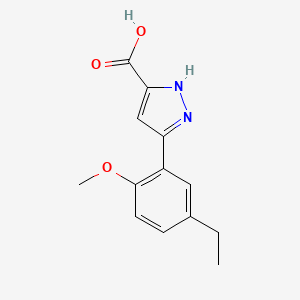
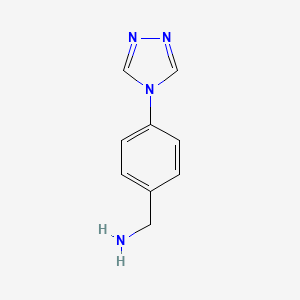

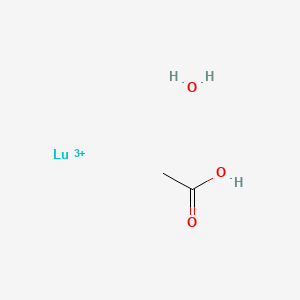
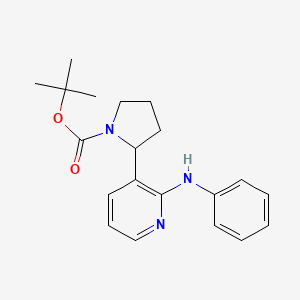
![{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B15060401.png)
